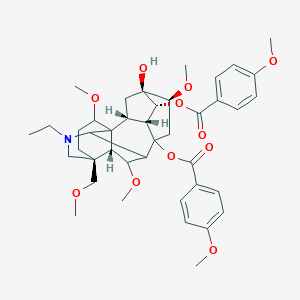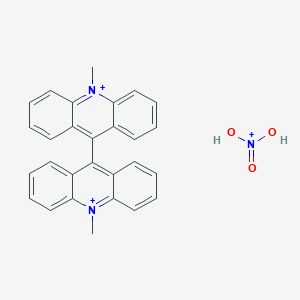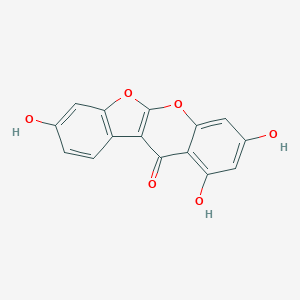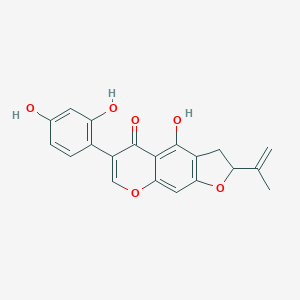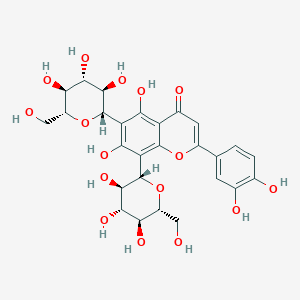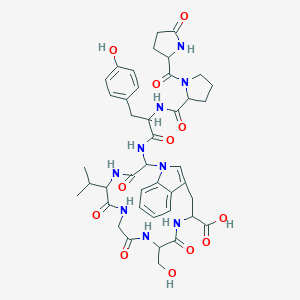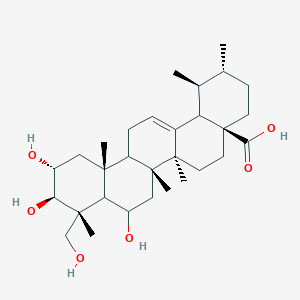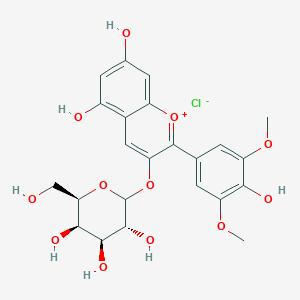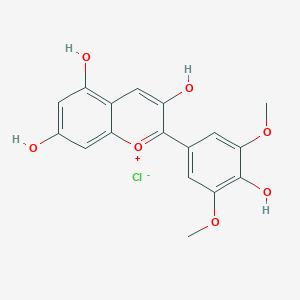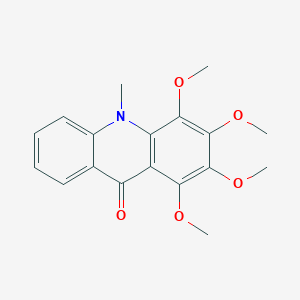
Melicopicine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Melicopicine is a 9-acridone alkaloid . It is one of the three 9-acridone alkaloids, along with tecleanthine and 6-methoxy tecleanthine, that were isolated from the bark of Teclea trichocarpa . Melicopicine and tecleanthine exhibited mild antifeedant activity against the African armyworm, Spodoptera exempta .
Synthesis Analysis
Melicopicine (1,2,3,4-tetramethoxy-10-methylacridone) and melicopidine (1,4-dimethoxy-10-methyl-2,3-methylenedioxyacridone) react with bromine in methanol to yield compounds which have been formed by addition of two methoxyl groups to the substituted aromatic ring, and are isolated as salts of arylhypobromites .Molecular Structure Analysis
The molecular formula of Melicopicine is C18H19NO5 . The structure of melicopicine, 1,2,3,4-tetramethoxy-10-methylacridone, is deduced from data reported in earlier papers . The presence of the same 10-methylacridone skeleton in melicopidine and melicopine is established by conversion of the trimethoxyphenols obtained from them by fission of the methylenedioxy ring with methanolic potash to the respective dimethoxy-o- and p-quinones previously prepared from melicopicine .Chemical Reactions Analysis
Melicopicine and melicopidine react with bromine in methanol to yield compounds which have been formed by addition of two methoxyl groups to the substituted aromatic ring, and are isolated as salts of arylhypobromites . Normelicopicine and normelicopidine undergo similar reactions .Physical And Chemical Properties Analysis
The average mass of Melicopicine is 329.347 Da and the Monoisotopic mass is 329.126312 Da .Aplicaciones Científicas De Investigación
Antipyretic and Analgesic Activities
Melicopicine, isolated from Melicope lunu-ankenda, has demonstrated promising biological activities. A study highlighted its antipyretic and analgesic properties, justifying its traditional use as a remedy for fever and inflammation. The compounds evodione and leptonol, isolated from Melicope lunu-ankenda, were found to exhibit moderate anti-inflammatory and analgesic activities in various assays. Particularly, leptonol showed significant antipyretic activity, highlighting the plant's potential for treating fever and related symptoms (Johnson et al., 2010).
Anticancer Activities
Melicopicine, along with other acridone alkaloids like melicopine and melicopidine, was isolated from Zanthoxylum simullans Hance and exhibited cytotoxic and antimalarial activities in vitro. These compounds showed potential as anticancer agents, with normelicopidine particularly active against prostate cancer cell lines and the malaria parasite Plasmodium falciparum. This suggests a promising avenue for the development of novel anticancer and antimalarial drugs (Wang et al., 2014).
Neuroprotection and Neurite Outgrowth
Compounds isolated from Melicope pteleifolia, including melicopicine, have shown potential in promoting neurite outgrowth in PC12 cells, a model for nerve growth and development. This finding is crucial for medical treatment strategies aimed at neurodegenerative diseases like Alzheimer's. The bioactive substances from Melicope pteleifolia, especially the chroman derivatives, significantly promoted nerve growth factor (NGF)-mediated neurite outgrowth, indicating the plant's potential as a functional food for neuroprotection and the treatment of neurodegenerative diseases (Xu et al., 2016).
Propiedades
Número CAS |
517-73-7 |
|---|---|
Nombre del producto |
Melicopicine |
Fórmula molecular |
C18H19NO5 |
Peso molecular |
329.3 g/mol |
Nombre IUPAC |
1,2,3,4-tetramethoxy-10-methylacridin-9-one |
InChI |
InChI=1S/C18H19NO5/c1-19-11-9-7-6-8-10(11)14(20)12-13(19)16(22-3)18(24-5)17(23-4)15(12)21-2/h6-9H,1-5H3 |
Clave InChI |
URPVDDXMEZAEJY-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1C(=C(C(=C3OC)OC)OC)OC |
SMILES canónico |
CN1C2=CC=CC=C2C(=O)C3=C1C(=C(C(=C3OC)OC)OC)OC |
Otros números CAS |
517-73-7 |
Sinónimos |
1,2,3,4-Tetramethoxy-10-methylacridone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




